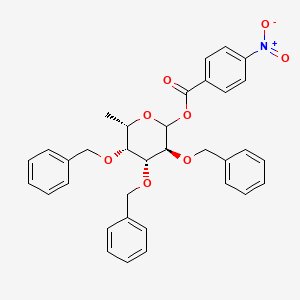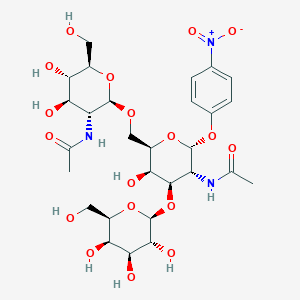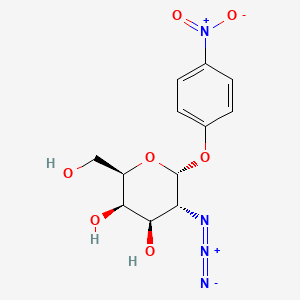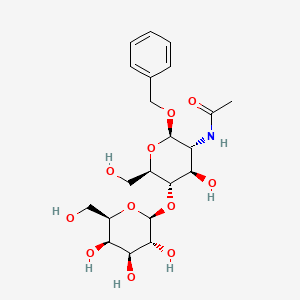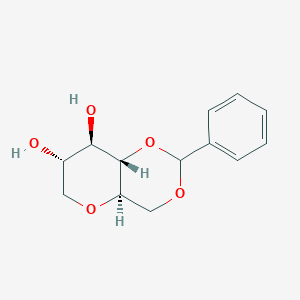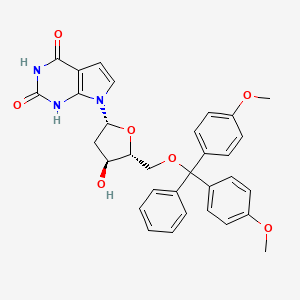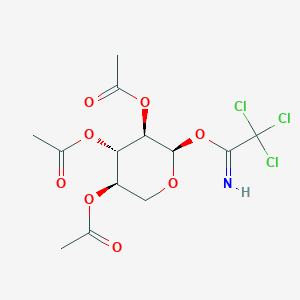
2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is a complex organic compound belonging to the class of carbohydrates. It is characterized by its intricate molecular structure, which includes an azido group, a benzylidene moiety, and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
The synthesis of 2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol involves several steps, starting from simpler precursors. The general synthetic route includes the following steps:
Protection of the hydroxyl groups: : The hydroxyl groups of the starting sugar are protected using benzylidene to form the benzylidene acetal.
Introduction of the azido group: : The azido group is introduced at the 2-position of the sugar molecule through a nucleophilic substitution reaction.
Introduction of the Boc group: : The Boc group is introduced at the nitrogen atom of the imino group using tert-butoxycarbonyl chloride in the presence of a base.
Purification and isolation: : The final compound is purified using chromatographic techniques and isolated as a crystalline solid.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the hydroxyl groups to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be used to convert the azido group to an amino group.
Substitution: : Substitution reactions can occur at the azido group, leading to the formation of different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed from these reactions include amino derivatives, carbonyl compounds, and various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol has several scientific research applications, including:
Chemistry: : It serves as a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: : It is used in the study of carbohydrate-protein interactions and glycoprotein analysis.
Industry: : It is used in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The azido group can act as a bioorthogonal handle, allowing for selective labeling and modification of biomolecules. The Boc group provides protection for the imino nitrogen, preventing unwanted side reactions. The benzylidene moiety enhances the stability of the compound and facilitates its incorporation into larger molecular structures.
Comparación Con Compuestos Similares
2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is unique due to its combination of azido, benzylidene, and Boc groups. Similar compounds include:
2-Azido-4,6-O-benzylidene-D-glucose: : Lacks the Boc group, making it less stable.
2-Azido-4,6-O-benzylidene-N-(benzyl)-1,2,5-trideoxy-1,5-imino-D-glucitol: : Uses a benzyl group instead of Boc, resulting in different reactivity.
2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-D-glucose: : Similar structure but with a different sugar backbone.
Propiedades
IUPAC Name |
tert-butyl (8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5/c1-18(2,3)27-17(24)22-9-12(20-21-19)14(23)15-13(22)10-25-16(26-15)11-7-5-4-6-8-11/h4-8,12-16,23H,9-10H2,1-3H3/t12?,13?,14?,15-,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKOHGYOJFOPKE-IBHBGHMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C([C@H]2C1COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine](/img/structure/B1140082.png)
